molecular formula C18H24F3N3O2 B2627031 1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one CAS No. 329701-88-4

1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one

Cat. No.: B2627031
CAS No.: 329701-88-4
M. Wt: 371.404
InChI Key: GBHWXTRYHGPZMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Functional Group Analysis

The molecular formula of 1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one is C₁₅H₁₈F₃N₃O , with a molecular weight of 315.32 g/mol . The compound’s backbone consists of three primary structural components:

  • A morpholine ring (C₄H₉NO), a six-membered heterocycle containing one oxygen atom.
  • A piperazine ring (C₄H₁₀N₂), a six-membered diamine heterocycle.
  • A 4-(trifluoromethyl)benzyl group (C₈H₆F₃) attached to the piperazine nitrogen.

The ethanone bridge (-CO-CH₂-) connects the morpholine’s nitrogen atom to the piperazine ring, while the benzyl group is linked to the piperazine via a methylene spacer. The trifluoromethyl (-CF₃) group at the para position of the benzene ring introduces strong electron-withdrawing effects, enhancing the compound’s lipophilicity and metabolic stability.

Key Functional Groups and Bonding Patterns

  • The morpholine oxygen participates in hydrogen bonding, as observed in related structures.
  • The piperazine nitrogen atoms exhibit basicity, enabling protonation under physiological conditions.
  • The carbonyl group (C=O) in the ethanone bridge contributes to the molecule’s polarity and potential for dipole-dipole interactions.

Table 1: Molecular Descriptors

Property Value
Molecular Formula C₁₅H₁₈F₃N₃O
Molecular Weight 315.32 g/mol
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4 (O, 3N)
Rotatable Bonds 5

Properties

IUPAC Name

1-morpholin-4-yl-2-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F3N3O2/c19-18(20,21)16-3-1-15(2-4-16)13-22-5-7-23(8-6-22)14-17(25)24-9-11-26-12-10-24/h1-4H,5-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHWXTRYHGPZMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)C(F)(F)F)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-(trifluoromethyl)benzyl chloride with piperazine under basic conditions to form 4-{[4-(trifluoromethyl)phenyl]methyl}piperazine.

    Coupling with Morpholine: The intermediate is then reacted with morpholine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and morpholine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound in targeting various cancer types through inhibition of specific signaling pathways. For instance:

  • Targeting PI3K Pathway : The compound has been shown to inhibit the phosphatidylinositol-3-kinase (PI3K) pathway, which is frequently deregulated in cancers. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
  • Case Study : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects against breast cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .

Neuropharmacological Effects

The morpholine structure is known for its neuroactive properties. Research indicates that derivatives can act on neurotransmitter receptors, potentially aiding in the treatment of neurological disorders.

  • Serotonin Receptor Modulation : Compounds with similar structures have been investigated for their ability to modulate serotonin receptors, which are crucial in mood regulation and anxiety disorders .

Polymer Chemistry

The unique chemical structure allows for the incorporation of this compound into polymer matrices, enhancing their mechanical properties and thermal stability.

  • Case Study : A study investigated the use of morpholine derivatives in creating high-performance polymers with improved resistance to thermal degradation and chemical attack, making them suitable for industrial applications .

Data Table: Summary of Applications

Application AreaSpecific Use Case/StudyReference
Anticancer ActivityInhibition of PI3K pathway; cytotoxic effects on cancer cells
NeuropharmacologyModulation of serotonin receptors
Polymer ChemistryEnhancement of polymer properties

Mechanism of Action

The mechanism of action of 1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It may modulate signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, synthetic routes, and physicochemical properties.

Piperazine-Based Ethanone Derivatives
Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Data/Findings
Target Compound 4-(Trifluoromethyl)benzyl, morpholine C₁₉H₂₃F₃N₄O₂ 408.41 Combines morpholine’s solubility with CF₃ group’s metabolic stability .
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(2-chlorophenyl)ethan-1-one () 4-Fluorobenzyl, 2-chlorophenyl C₂₀H₂₁ClFN₃O 373.85 Chlorophenyl group enhances aromatic interactions; lower lipophilicity than CF₃ .
2-Chloro-1-{4-[2-(morpholin-4-yl)-2-oxoethyl]piperazin-1-yl}ethan-1-one () Chloroethyl, morpholine C₁₂H₂₁Cl₂N₃O₃ 326.22 Chlorine atom increases electrophilicity; hydrochloride salt improves solubility .

Key Observations :

  • Morpholine contributes to solubility via hydrogen bonding, whereas chlorophenyl or chloroethyl groups prioritize steric and electronic effects .
Piperazine Derivatives with Sulfonyl or Urea Linkages
Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Data/Findings
2-((1-Phenyl-1H-tetrazol-5-yl)thio)-1-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethanone (7f, ) Trifluoromethylphenyl sulfonyl, tetrazole C₂₀H₁₈F₃N₇O₃S₂ 557.54 Sulfonyl group increases metabolic stability; tetrazole enhances π-π stacking .
1-(4-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11d, ) Trifluoromethylphenyl, urea, thiazole C₂₅H₂₄F₃N₇O₂S 534.1 (ESI-MS) Urea linkage improves hydrogen-bonding capacity; lower yield (85.3%) vs. target compound .

Key Observations :

  • Urea-linked compounds (e.g., 11d) exhibit higher polarity, which may limit membrane permeability compared to the ethanone-based target compound .
Piperazine-Morpholine Hybrids with Heterocyclic Substituents
Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Data/Findings
1-(4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl)-2-morpholino-1-ethanone () Chloropyridinyl, morpholine C₁₆H₂₀ClF₃N₄O₂ 392.80 Pyridine ring introduces basicity (pKa ~4.5); comparable molecular weight to target compound .
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5, ) Pyrazole, butanone C₁₈H₂₂F₃N₅O 393.39 Extended aliphatic chain (butanone) increases flexibility but reduces solubility .

Key Observations :

  • Heterocyclic substituents (e.g., pyridine, pyrazole) modulate binding affinity through π-π interactions and hydrogen bonding.
  • The trifluoromethyl group consistently improves resistance to enzymatic degradation across analogs .

Biological Activity

The compound 1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one , often referred to by its IUPAC name, exhibits significant biological activity across various domains, including antibacterial, anti-inflammatory, and potential anticancer effects. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological activities.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of morpholine and piperazine moieties, along with a trifluoromethyl-substituted phenyl group. Its molecular formula is C18H23F3N2OC_{18}H_{23}F_3N_2O, and it has a molecular weight of approximately 360.39 g/mol.

PropertyValue
Molecular FormulaC₁₈H₂₃F₃N₂O
Molecular Weight360.39 g/mol
CAS Number1094436-83-5
Purity≥95%

Antibacterial Activity

Research indicates that the compound demonstrates notable antibacterial properties, particularly against Gram-positive bacteria. For instance, it has shown effective inhibition against strains such as Staphylococcus aureus and Enterococcus faecalis.

Minimum Inhibitory Concentration (MIC)

The MIC values for various bacterial strains are summarized below:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125

These values suggest that the compound exhibits bactericidal activity by interfering with protein synthesis pathways, which is critical for bacterial growth and replication .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, it has been reported to be more effective than indomethacin, a commonly used anti-inflammatory drug. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways .

Anticancer Potential

Preliminary studies have indicated that this compound may possess anticancer activity. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines, such as epidermoid carcinoma (HEP2), showing better efficacy compared to standard chemotherapeutic agents like doxorubicin .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Protein Synthesis : By targeting bacterial ribosomes.
  • Modulation of Inflammatory Pathways : Reducing the levels of inflammatory mediators.
  • Induction of Apoptosis in Cancer Cells : Triggering programmed cell death in malignant cells.

Case Study 1: Antibacterial Efficacy

A study conducted on various derivatives of morpholine-containing compounds revealed that modifications in the chemical structure significantly influenced their antibacterial potency. The tested compound was found to inhibit biofilm formation in Staphylococcus aureus, with a biofilm inhibition concentration (MBIC) ranging from 31.108 to 62.216 μg/mL .

Case Study 2: Anti-inflammatory Activity

In a comparative study involving several anti-inflammatory agents, the compound was evaluated in a carrageenan-induced paw edema model in rats. Results indicated that it significantly reduced edema compared to control groups, suggesting its potential as an effective anti-inflammatory agent .

Q & A

Basic: What experimental strategies optimize the synthesis yield of this morpholine-piperazine hybrid compound?

Methodological Answer:

  • Reaction Solvent Selection : Use dichloromethane (DCM) for its inertness and ability to dissolve polar intermediates, as demonstrated in the synthesis of analogous piperazine derivatives .
  • Catalyst and Base : Employ N,N-diisopropylethylamine (DIPEA) as a base to neutralize HCl byproducts during benzoyl chloride coupling. This avoids side reactions and improves reaction efficiency .
  • Temperature Control : Maintain reflux conditions (e.g., 40–50°C) to ensure complete acylation of the piperazine nitrogen while preventing decomposition of the trifluoromethyl group .
  • Purification : Use flash chromatography (e.g., silica gel with EtOAc/petroleum ether) or crystallization (e.g., diethyl ether) to isolate high-purity products. reports yields up to 50% for structurally related compounds after crystallization .

Advanced: How can researchers resolve discrepancies in 1H^1H1H-NMR spectral data for this compound?

Methodological Answer:

  • Deuterated Solvent Consistency : Ensure consistent use of CDCl3_3 (as in ) to avoid solvent-induced chemical shift variations. For example, the morpholine protons may resonate at δ 3.82–3.49 ppm in CDCl3_3 but shift in DMSO-d6_6 due to hydrogen bonding .
  • Impurity Analysis : Compare with reference spectra of byproducts (e.g., unreacted 1-(4-fluorobenzyl)piperazine). highlights the importance of TFA removal during aqueous workup to eliminate trifluoroacetate adducts .
  • 2D NMR Validation : Use 1H^1H-13C^{13}C HSQC or HMBC to confirm assignments, particularly for overlapping piperazine and morpholine signals. For example, HMBC correlations can distinguish between the ethanone carbonyl (δ ~200 ppm) and adjacent protons .

Basic: Which in vitro assays are appropriate for preliminary biological evaluation of this compound?

Methodological Answer:

  • Kinase Inhibition Screening : Use fluorescence-based ADP-Glo™ assays to assess activity against kinases (e.g., tyrosine kinases), given structural similarities to inhibitors in and .
  • Cellular Uptake Studies : Employ HPLC-MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa), ensuring pH and temperature controls to mimic physiological conditions .
  • Cytotoxicity Profiling : Perform MTT assays with 72-hour exposure periods and IC50_{50} calculations. Include positive controls (e.g., doxorubicin) and validate results across triplicate experiments .

Advanced: What strategies guide structure-activity relationship (SAR) studies for substituent modifications?

Methodological Answer:

  • Systematic Substituent Variation : Replace the trifluoromethyl group with -Cl, -OCH3_3, or -CF3_3 (as in and ) to evaluate electronic effects on target binding .
  • Computational Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. For example, ’s ligand-receptor data can guide pose validation for morpholine-containing analogs .
  • Pharmacophore Mapping : Identify critical hydrogen bond acceptors (e.g., morpholine oxygen) and hydrophobic regions (trifluoromethylphenyl group) using Schrödinger’s Phase .

Basic: What analytical methods ensure purity and structural fidelity during characterization?

Methodological Answer:

  • HPLC Purity Assessment : Use a C18 column with acetonitrile/water (70:30) mobile phase and UV detection at 254 nm. emphasizes ≥95% purity thresholds for reference standards .
  • Elemental Analysis (EA) : Verify C/H/N ratios (e.g., C 65.00%, H 5.50%, N 8.40% for related compounds) to confirm stoichiometry .
  • Mass Spectrometry : Perform HRMS (ESI+) to validate the molecular ion peak (expected m/z for C18_{18}H23_{23}F3_3N3_3O2_2: 378.1732) .

Advanced: How to address discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer:

  • Metabolic Stability Testing : Use liver microsomes (human/rat) to identify rapid degradation pathways. For example, morpholine rings are prone to oxidative metabolism, requiring prodrug strategies .
  • Plasma Protein Binding (PPB) : Conduct equilibrium dialysis to measure unbound fractions. High PPB (>95%) may reduce free drug availability, necessitating structural tweaks to lower lipophilicity .
  • Pharmacokinetic Profiling : Administer IV/PO doses in rodents and calculate AUC, Cmax_{max}, and t1/2_{1/2}. notes that in vitro assays may overlook efflux transporter interactions (e.g., P-gp) .

Advanced: What computational approaches predict off-target interactions?

Methodological Answer:

  • Proteome-Wide Docking : Use SwissTargetPrediction or SEA to identify potential off-targets (e.g., GPCRs, ion channels) based on structural similarity to known ligands .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability to unintended targets (e.g., hERG channel), flagged in for cardiotoxicity risks .
  • ADMET Prediction : Utilize ADMETLab 2.0 to estimate blood-brain barrier permeability and CYP inhibition, critical for CNS-targeted derivatives .

Advanced: How to interpret conflicting bioassay data across independent studies?

Methodological Answer:

  • Dose-Response Re-evaluation : Confirm IC50_{50} values using 8-point dilution series (e.g., 0.1–100 μM) to rule out assay-specific artifacts .
  • Cell Line Authentication : Cross-check STR profiles to ensure consistency (e.g., HeLa vs. HEK293 may show divergent responses due to receptor expression differences) .
  • Control Compound Benchmarking : Compare results against well-characterized inhibitors (e.g., imatinib for kinase assays) to calibrate experimental conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.